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Compound of Interest

Compound Name: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Cat. No.: B140907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. Due to the limited availability of direct

experimental spectra in public databases, this document presents a detailed, predicted

spectroscopic profile based on the analysis of structurally related compounds and established

spectroscopic principles. This guide is intended to support research, drug development, and

quality control activities by providing a robust set of expected analytical data and the

methodologies to obtain them.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. These

predictions are derived from spectral data of analogous structures, including various

substituted pyridines and pyrrolidines.

Nuclear Magnetic Resonance (NMR) Data
The NMR spectra are predicted for a standard analysis in deuterated chloroform (CDCl₃).

Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.45 d ~2.0 H-2 (Pyridine)

~8.30 d ~2.0 H-6 (Pyridine)

~7.75 t ~2.0 H-4 (Pyridine)

~4.20 t ~7.5 H-2' (Pyrrolidine)

~3.30 - 3.45 m - H-5'a (Pyrrolidine)

~3.15 - 3.25 m - H-5'b (Pyrrolidine)

~2.10 - 2.25 m - H-3'a (Pyrrolidine)

~1.90 - 2.05 m -
H-3'b, H-4'

(Pyrrolidine)

~1.75 (broad s) s - NH (Pyrrolidine)

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Chemical Shift (δ, ppm) Assignment

~150.0 C-6 (Pyridine)

~148.5 C-2 (Pyridine)

~140.0 C-5 (Pyridine)

~135.0 C-4 (Pyridine)

~122.0 C-3 (Pyridine)

~60.0 C-2' (Pyrrolidine)

~46.0 C-5' (Pyrrolidine)

~35.0 C-3' (Pyrrolidine)

~25.0 C-4' (Pyrrolidine)
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Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch (secondary amine)

~3100 - 3000 Weak C-H stretch (aromatic)

~2980 - 2850 Medium C-H stretch (aliphatic)

~1600, ~1470, ~1420 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1100 Medium
C-N stretch (aromatic and

aliphatic amine)

~1020 Medium C-Br stretch

~850 - 750 Strong
C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS) Data
The predicted mass spectrum is based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

m/z Relative Intensity Assignment

227/229 High

[M]⁺ (Molecular ion) with

characteristic bromine isotope

pattern (¹⁹Br/⁸¹Br)

147 Moderate [M - Br]⁺

70 High
[C₄H₈N]⁺ (Pyrrolidinyl

fragment)

Experimental Protocols
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The following sections detail the standard operating procedures for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-(2-
Pyrrolidinyl)Pyridine in ~0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional proton spectrum with the following typical

parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: ~4 s

Process the spectrum with Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum with the following typical parameters:

Pulse Program: zgpg30
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Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2.0 s

Process the spectrum similarly to the ¹H NMR.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the neat 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
sample directly onto the ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Procedure:
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Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will

separate the compound before it enters the mass spectrometer. For direct infusion, a

solution of the sample is introduced directly into the ion source.

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-5-(2-Pyrrolidinyl)Pyridine.
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Caption: Workflow for the spectroscopic analysis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-(2-
Pyrrolidinyl)Pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140907#spectroscopic-data-for-3-bromo-5-2-
pyrrolidinyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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